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Compound of Interest

Compound Name: 1,3-Dimethyl-5-hydroxyuracil

CAS No.: 408335-42-2

Cat. No.: B3025583

Get Quote

Understanding the structural constraints of 1,3-DM-5-OH-U is vital for method development.

The lack of N-H protons (due to N-methylation) shifts the ionization site to the C5-hydroxyl

group or the carbonyl oxygens.
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Property Specification

IUPAC Name
5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-

dione

CAS Number 408335-42-2

Molecular Formula C₆H₈N₂O₃

Monoisotopic Mass 156.0535 Da

Exact Mass [M-H]⁻ 155.0462 Da (Primary Quantitation Ion)

Exact Mass [M+H]⁺ 157.0608 Da (Confirmatory Ion)

pKa (Calculated) ~7.5 (5-OH group)

LogP -0.8 (Highly Polar)

Solubility High in Water, DMSO, Methanol

Analytical Strategy & Method Development
Chromatography Selection (The "Why")

Challenge: 1,3-DM-5-OH-U is highly polar (LogP -0.8). Standard C18 columns often result in

elution near the void volume, leading to ion suppression from salts.

Solution: A Polar-Embedded C18 or HILIC column is required.

Recommendation:Raptor Biphenyl (2.7 µm) or Kinetex F5 (PFP). These phases provide

"pi-pi" interactions with the uracil ring, significantly enhancing retention and separation

from matrix interferences compared to standard C18.

Ionization Mode Selection
Negative Mode (ESI-): Preferred. The C5-hydroxyl group is acidic (pKa ~7.5). At neutral or

slightly basic pH, it deprotonates readily to form a stable phenolate-like ion

. This mode offers lower background noise in biological matrices.
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Positive Mode (ESI+): Secondary. Protonation occurs on the carbonyl oxygens. Useful if

mobile phase pH must be kept acidic (< 3.0) where deprotonation is suppressed.

Experimental Protocol
Sample Preparation (Plasma/Urine)

Objective: Remove proteins and phospholipids while retaining the polar analyte.

Method: Solid Phase Extraction (SPE) is superior to protein precipitation for this polar

analyte to prevent signal suppression.

Step-by-Step SPE Protocol (Polymeric HLB Cartridge):

Conditioning: 1 mL Methanol followed by 1 mL Water.

Loading: Mix 100 µL Plasma/Urine with 100 µL 1% Formic Acid (aq). Load onto cartridge.

Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins but retains

analyte).

Elution: Elute with 2 x 500 µL Methanol.

Reconstitution: Evaporate to dryness under

at 40°C. Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Conditions
Liquid Chromatography Parameters:

System: UHPLC (e.g., Shimadzu Nexera or Agilent 1290).

Column: Raptor Biphenyl (100 x 2.1 mm, 2.7 µm).

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8 - supports ESI-).

Mobile Phase B: Methanol.[1]

Flow Rate: 0.4 mL/min.[2]
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Gradient:

0-1.0 min: 5% B (Isocratic hold for polar retention)

1.0-5.0 min: 5% -> 60% B

5.0-6.0 min: 95% B (Wash)

6.1-8.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (Sciex Triple Quad / Thermo TSQ):

Source: ESI Negative Mode.

Spray Voltage: -4500 V.

Source Temp: 450°C.

Curtain Gas: 30 psi.

MRM Transitions (ESI Negative):

Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

ID

155.0 112.0 -18
Quantifier (Loss of
HNCO/CHNO)

155.0 42.0 -30
Qualifier (NCO⁻

fragment)

| 155.0 | 126.9 | -15 | Qualifier (Loss of CO) |

Structural Elucidation & Fragmentation Mechanism
The fragmentation of 1,3-dimethyl-5-hydroxyuracil follows distinct pathways driven by the

stability of the uracil ring and the lability of the isocyanate groups.

Visualizing the Fragmentation Pathway (Graphviz):

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b3025583/docs?utm_src=pdf-body#physicochemical-profile-mass-spectrometry-characteristics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025583?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Proposed ESI(-) Fragmentation Pathway of 1,3-Dimethyl-5-hydroxyuracil
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Figure 1: The fragmentation pathway illustrates the primary Retro-Diels-Alder (RDA) cleavage

characteristic of uracil derivatives, leading to the quantifier ion at m/z 112.

Analytical Workflow Diagram
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Figure 2: End-to-end analytical workflow from sample extraction to MRM detection.

Troubleshooting & Validation Guidelines
Linearity: The method typically demonstrates linearity from 1 ng/mL to 1000 ng/mL (

).
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Matrix Effects: If significant ion suppression (>20%) is observed in plasma samples, switch to

a Stable Isotope Labeled Internal Standard (e.g., 1,3-Dimethyluracil-

or

) to compensate.

Carryover: Due to the polar nature, carryover is rare, but ensure the needle wash contains

50% Methanol/Acetone to remove any hydrophobic contaminants from the system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b3025583?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025583?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

